N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 72.6±0.5 cm3, and a polar surface area of 92 Å2 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Herbicidal Activity
Research has demonstrated that triazolo[4,3-a]pyrazine derivatives possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests that compounds within this class, including potentially N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, could be explored for agricultural applications, specifically for weed control and management (Moran, 2003).
Antimicrobial Activity
A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which are structurally related to triazolo[4,3-a]pyrazines, showed antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This indicates the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents (Hassan, 2013).
Antifungal and Biological Potential
Another study focused on the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles derivatives showed promising antifungal activity and highlighted the potential biological applications of these compounds. The study's molecular docking data suggested that the synthesized compounds could affect the activity of specific enzymes, indicating a direction for further antifungal research (Fedotov et al., 2022).
Anti-Asthmatic Activities
Compounds within the triazolo[4,3-a]pyrazine class have also been evaluated for their anti-asthmatic activities, with some demonstrating the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticonvulsant Activity
Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has revealed potent anticonvulsant activity, with certain compounds showing efficacy in preventing seizures in animal models. This highlights the potential of triazolo[4,3-a]pyrazine derivatives in the development of new anticonvulsant drugs (Kelley et al., 1995).
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide are c-Met kinase and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell growth, survival, and angiogenesis . By inhibiting c-Met and VEGFR-2 kinases, it disrupts the signaling pathways these kinases are involved in, leading to downstream effects that can include reduced cell proliferation and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and angiogenesis . These effects are a result of the compound’s inhibition of c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-9-7-10(3-4-11(9)23-2)24(21,22)16-8-12-17-18-13-14(20)15-5-6-19(12)13/h3-7,16H,8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEHKEAMMPNKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=C3N2C=CNC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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